molecular formula C10H17NOS B13189500 4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol

4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol

Cat. No.: B13189500
M. Wt: 199.32 g/mol
InChI Key: LLYKORKLSVQTBN-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using catalysts and specific reaction conditions to ensure high yield and purity. The use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene is one such example .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-thiophen-3-ylbutan-2-ol

InChI

InChI=1S/C10H17NOS/c1-9(2,7-11)10(3,12)8-4-5-13-6-8/h4-6,12H,7,11H2,1-3H3

InChI Key

LLYKORKLSVQTBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1=CSC=C1)O

Origin of Product

United States

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